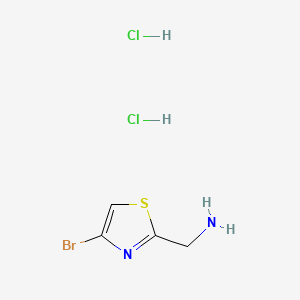
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C4H6BrCl2N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the bromination of thiazole derivatives followed by amination. One common method involves the reaction of 4-bromo-1,3-thiazole with methanamine in the presence of hydrochloric acid to yield the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride can be compared with other thiazole derivatives, such as:
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Similar in structure but with an ethyl group instead of a bromine atom, affecting its reactivity and applications.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: Contains a methyl group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C4H7BrCl2N2S |
|---|---|
Molecular Weight |
265.99 g/mol |
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C4H5BrN2S.2ClH/c5-3-2-8-4(1-6)7-3;;/h2H,1,6H2;2*1H |
InChI Key |
DARWSJBWFORIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CN)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


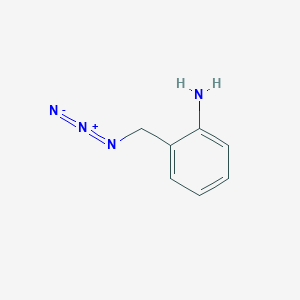
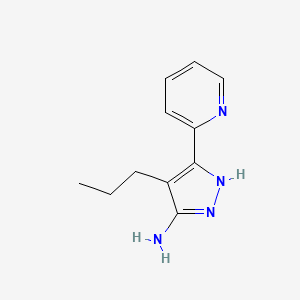
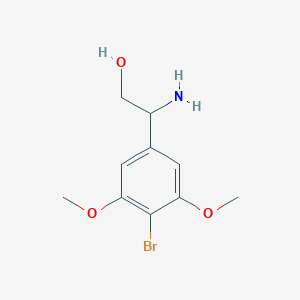
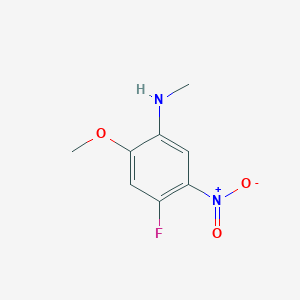
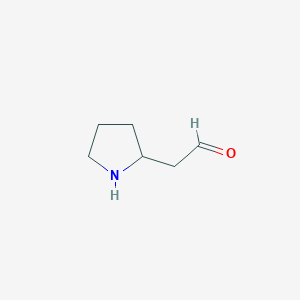



![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)

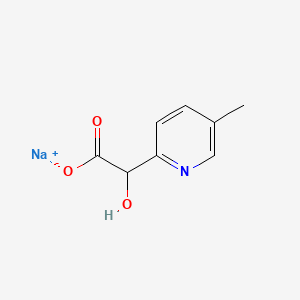
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)

